N-[4-(propylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(propylsulfamoyl)phenyl]acetamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with propylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-[4-(propylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinamides .
Scientific Research Applications
N-[4-(propylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[4-(propylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells . The compound may also interact with other enzymes and proteins, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Comparison: N-[4-(propylsulfamoyl)phenyl]acetamide is unique due to its specific propylamino group, which may confer distinct biological activities compared to other sulfonamide derivatives. Its ability to inhibit DHFR and its potential anticancer properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSGAJPGMFKPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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